Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are used as synthetic intermediates and have potential pharmaceutical applications .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of hydrazonoyl halides with alkyl carbothioates . For pyridazines, one common method is the reaction of 1,2-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and pyridazines involves a five-membered and six-membered ring, respectively . The ability of these compounds to accept and donate hydrogen bonds makes them interact specifically with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles and pyridazines are diverse, depending on the substituents on the rings. They can undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their substituents. For instance, some compounds are solids at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel compounds with potential antimicrobial, insecticidal, and anticancer properties. For example, a study details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the chemical processes and reactions involved in creating new molecules with potential scientific applications (Mohamed, 2021).
Antimicrobial Activity
Another significant application is in the development of compounds with antimicrobial properties. Research has been conducted on the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, with the synthesized compounds screened for antimicrobial activity, indicating their potential use in fighting bacterial infections (El‐Kazak & Ibrahim, 2013).
Insecticidal Assessment
The creation of compounds with insecticidal properties is also a focus, with research into the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research could lead to new approaches in pest management and agricultural protection (Fadda et al., 2017).
Anticancer Agents
Moreover, the modification of specific chemical groups in compounds has been studied for their effects on anticancer activity. The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea has shown to retain antiproliferative activity and reduce acute oral toxicity, presenting a promising avenue for developing effective anticancer agents with lower toxicity (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to its pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .
Future Directions
The future research directions in this field could involve the design and synthesis of new derivatives of these compounds, with improved pharmacological activities and safety profiles . In silico pharmacokinetic and molecular modeling studies could also be beneficial in the rational design and development of new drugs .
properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-17(25)10-19-15(24)11-28-16-9-8-14-20-21-18(23(14)22-16)12-4-6-13(26-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNXOJCZVJAQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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